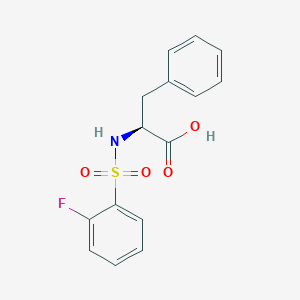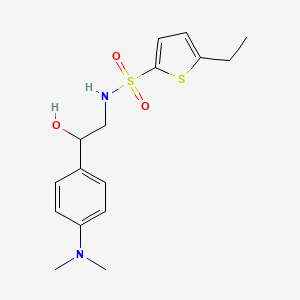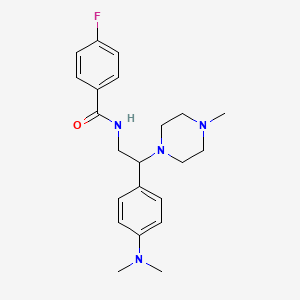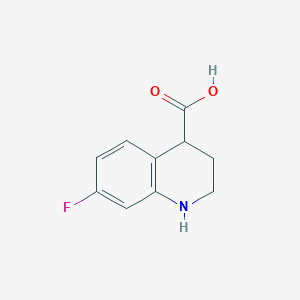![molecular formula C21H18BrN3O4S B2967436 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 864976-05-6](/img/structure/B2967436.png)
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C21H18BrN3O4S and its molecular weight is 488.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Antipsychotic Properties
Research indicates that related benzamide derivatives have been synthesized through high-yield processes, exploring their potential as antipsychotic agents due to their antidopaminergic properties. For instance, Bobeldijk et al. (1990) detailed a high-yield synthesis process for benzamide precursors, which could be relevant for synthesizing the specified compound (Bobeldijk et al., 1990). Additionally, Högberg et al. (1990) studied the synthesis and antidopaminergic properties of benzamide derivatives, providing insights into their potential antipsychotic uses (Högberg et al., 1990).
Photodynamic Therapy Applications
The compound's structure suggests potential for photodynamic therapy applications. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, indicating the potential of structurally similar compounds in PDT for cancer treatment (Pişkin et al., 2020).
Anti-inflammatory and Analgesic Activities
Compounds with benzamide scaffolds have shown promising anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives demonstrating significant COX-2 inhibition and analgesic activities, highlighting the potential of benzamide derivatives in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antifungal Potential
Benzamide derivatives have also been explored for their antifungal activities. Narayana et al. (2004) investigated the synthesis and antifungal properties of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, indicating the potential application of similar compounds in addressing fungal infections (Narayana et al., 2004).
Microwave-Assisted Synthesis Advantages
The efficiency of microwave-assisted synthesis in creating benzamide derivatives suggests a practical approach to synthesizing the specified compound. Saeed (2009) reported on the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides using microwave irradiation, highlighting the method's efficiency and eco-friendliness (Saeed, 2009).
Anti-Infective Activities
Thiazolide derivatives, closely related to the specified compound, have demonstrated broad-spectrum anti-infective properties. Hemphill et al. (2012) discussed the effectiveness of thiazolides against a range of pathogens, suggesting potential applications of similar compounds in developing new anti-infective treatments (Hemphill et al., 2012).
Propiedades
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O4S/c1-29-11-10-24-16-7-4-14(22)12-17(16)30-21(24)23-20(28)13-2-5-15(6-3-13)25-18(26)8-9-19(25)27/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJUPXALOZQDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-[(2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2967353.png)
![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2967354.png)
![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2967356.png)
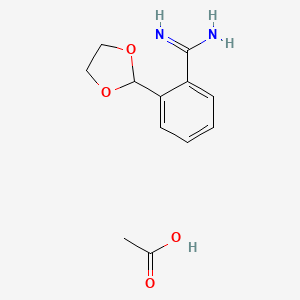
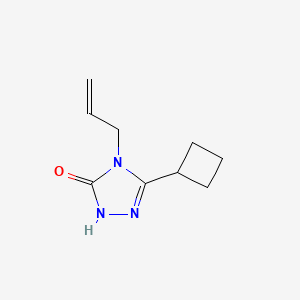
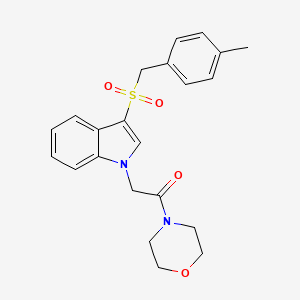
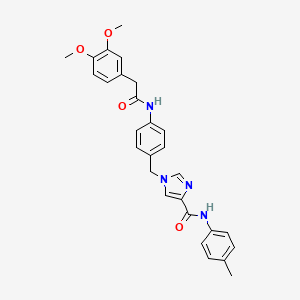
![2,2-Dimethylbenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B2967365.png)
![N-{2-[5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2967369.png)
